molecular formula C28H29ClN2O4 B14027184 N-(4-(1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl)phenyl)-N-methylacetamide

N-(4-(1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl)phenyl)-N-methylacetamide

Cat. No.: B14027184
M. Wt: 493.0 g/mol
InChI Key: GMUOKIPNJAQEQC-UHFFFAOYSA-N
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Description

N-(4-(1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl)phenyl)-N-methylacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a chlorophenyl group, an isopropoxy group, and a methoxy group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl)phenyl)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Substituents: The chlorophenyl, isopropoxy, and methoxy groups are introduced through various substitution reactions. These reactions often require specific reagents and conditions, such as the use of strong bases or acids, and controlled temperatures.

    Amide Formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with an acyl chloride or anhydride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Additionally, industrial processes may incorporate continuous flow techniques and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl)phenyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Scientific Research Applications

N-(4-(1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl)phenyl)-N-methylacetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: Research focuses on its interactions with biological targets, such as receptors and enzymes, to understand its therapeutic potential.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-(1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl)phenyl)-N-methylacetamide involves its interaction with molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl)phenyl)-N-ethylacetamide
  • N-(4-(1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl)phenyl)-N-propylacetamide

Uniqueness

N-(4-(1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl)phenyl)-N-methylacetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C28H29ClN2O4

Molecular Weight

493.0 g/mol

IUPAC Name

N-[4-[1-(4-chlorophenyl)-6-methoxy-3-oxo-7-propan-2-yloxy-1,4-dihydroisoquinolin-2-yl]phenyl]-N-methylacetamide

InChI

InChI=1S/C28H29ClN2O4/c1-17(2)35-26-16-24-20(14-25(26)34-5)15-27(33)31(28(24)19-6-8-21(29)9-7-19)23-12-10-22(11-13-23)30(4)18(3)32/h6-14,16-17,28H,15H2,1-5H3

InChI Key

GMUOKIPNJAQEQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)C(=O)C)OC

Origin of Product

United States

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